Cell-Surface Abundance: G9-154 is the Dominant Naturally Processed Gp100 Epitope on Melanoma Cells
Mass-spectrometric analysis of HLA-A*0201-associated peptides eluted from melanoma cell lines identified gp100(154-162) (KTWGQYWQV) as the dominant gp100-derived epitope, yielding a higher peptide copy number per cell than gp100(209-217) and gp100(280-288) [1]. This abundance directly influences the density of peptide-MHC complexes available for T-cell engagement [1].
| Evidence Dimension | Relative cell-surface abundance of HLA-A2-presented peptide (mass spectrometry ion intensity/copy number) |
|---|---|
| Target Compound Data | Highest abundance among gp100-derived peptides; identified as the immunodominant species naturally processed from the gp100 protein [1]. |
| Comparator Or Baseline | Gp100(209-217) (ITDQVPFSV) and gp100(280-288) (YLEPGPVTA) – lower abundance, with 209-217 being subdominant and 280-288 presented at even lower levels [1]. |
| Quantified Difference | G9-154 > G9-209 >> G9-280 in relative abundance (exact fold-difference not consistently quantifiable across all lines; qualitative dominance consistently reported) [1]. |
| Conditions | HLA-A*0201+ melanoma cell lines (e.g., Mel 624, Mel 526); peptides acid-eluted from immunoaffinity-purified HLA-A2 molecules and analyzed by microcapillary HPLC-ESI-MS [1]. |
Why This Matters
Higher cell-surface abundance translates to superior target-cell recognition by cognate CTL clones, making G9-154 the most reliable epitope for functional T-cell assays and TCR engineering against melanoma targets.
- [1] Skipper JC, Gulden PH, Hendrickson RC, et al. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies the naturally processed gp100(154-162) peptide as the dominant epitope recognized by melanoma-reactive CTL. Int J Cancer. 1999;82(5):669-77. View Source
